

# Spectroscopic Characterization of 4,4-Dimethoxypiperidine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name:	4,4-Dimethoxypiperidine hydrochloride
CAS No.:	77542-16-6
Cat. No.:	B2491634

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## Executive Summary & Chemical Profile

**4,4-Dimethoxypiperidine hydrochloride** (CAS: 16062-96-9) serves as a critical masked pharmacophore in medicinal chemistry. As the dimethyl acetal protected form of 4-piperidone, it allows researchers to introduce a piperidine ring without exposing the reactive ketone to premature nucleophilic attack or oxidation.

This guide provides a definitive reference for the spectroscopic validation of this compound. The data presented below synthesizes empirical standards with theoretical chemical shift logic, designed to help researchers distinguish the hydrochloride salt from its free base and identify common degradation products (e.g., hydrolysis to 4-piperidone).

## Chemical Identity

Parameter	Detail
IUPAC Name	4,4-dimethoxypiperidine hydrochloride
Synonyms	4-Piperidone dimethyl acetal HCl; Piperidine, 4,4-dimethoxy-, HCl
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub> [1][2][3][4][5] · HCl
Molecular Weight	181.66 g/mol (Salt); 145.20 g/mol (Free Base)
Physical State	White to off-white crystalline solid
Solubility	Highly soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexanes, Et <sub>2</sub> O)

## Analytical Workflow & Sample Preparation

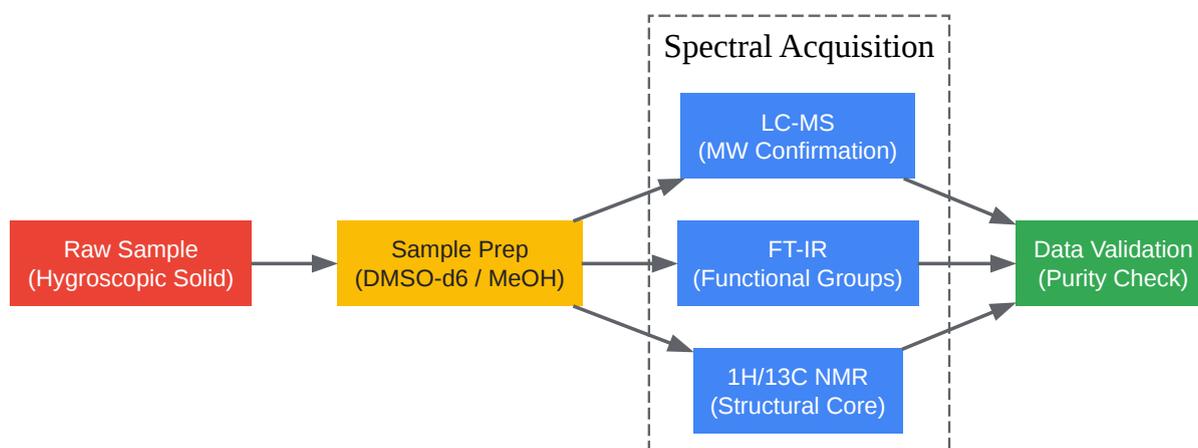
Reproducibility in spectroscopy begins with sample handling. As a hydrochloride salt, this compound is hygroscopic. Moisture uptake will broaden NMR signals (specifically exchangeable protons) and introduce O-H stretch artifacts in IR.

### Protocol: Sample Preparation

- NMR (Nuclear Magnetic Resonance):
  - Solvent: Use DMSO-d<sub>6</sub> (99.9% D) for optimal solubility and resolution of the ammonium ( ) protons. D<sub>2</sub>O is a viable alternative but will cause the exchangeable protons to disappear, losing a critical diagnostic signal.
  - Concentration: 10–15 mg in 0.6 mL solvent.
- IR (Infrared Spectroscopy):
  - Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture absorption during preparation.
- MS (Mass Spectrometry):

- Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid high concentrations to prevent detector saturation.

## Visualization: Validation Workflow



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Figure 1: Integrated workflow for the spectroscopic validation of 4,4-Dimethoxypiperidine HCl.

## Nuclear Magnetic Resonance (NMR) Data[1][5][6][7][8][9]

The NMR spectrum of the hydrochloride salt differs significantly from the free base. The protonation of the nitrogen atom exerts an electron-withdrawing inductive effect, shifting the

-protons (positions 2 and 6) downfield.

### <sup>3</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Note: Chemical shifts (

) are relative to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment Logic
NH <sub>2</sub> <sup>+</sup>	9.20 - 9.50	Broad Singlet	2H	Ammonium protons. Broad due to quadrupole relaxation and exchange. Disappears in D <sub>2</sub> O.
OCH <sub>3</sub>	3.16	Singlet	6H	Two equivalent methoxy groups attached to C4.
H-2, H-6	3.05 - 3.12	Multiplet	4H	-protons next to Nitrogen. Deshielded by the positive charge on N.
H-3, H-5	1.85 - 1.95	Multiplet	4H	-protons. Shielded relative to  -protons.

### <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

The most diagnostic signal is the quaternary carbon at C4. If hydrolysis has occurred, a ketone peak would appear ~205 ppm. Its absence confirms the integrity of the acetal protection.

Position	Shift ( $\delta$ ppm)	Carbon Type	Assignment Logic
C-4	98.5	Quaternary (Cq)	Characteristic acetal carbon ( $sp^3$ ). Critical Purity Check: Absence of peak at $\sim 205$ ppm (Ketone).
OCH <sub>3</sub>	47.5	Primary (CH <sub>3</sub> )	Methoxy carbons.
C-2, C-6	41.2	Secondary (CH <sub>2</sub> )	Carbons to Nitrogen.
C-3, C-5	29.4	Secondary (CH <sub>2</sub> )	Carbons to Nitrogen.

## Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the fastest method to verify the salt formation and the presence of the ether linkages.

Frequency (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Value
2400 – 3000	N-H Stretch (Amine Salt)	Broad, multiple bands characteristic of ammonium salts ( ). Overlaps with C-H stretches.
2850 – 2950	C-H Stretch (Alkane)	Standard sp <sup>3</sup> C-H stretching from the piperidine ring and methoxy groups.
~1050 – 1150	C-O-C Stretch	Strong, sharp bands confirming the dimethyl acetal (ether) functionality.
Absent	C=O Stretch (~1715)	Critical: The absence of a carbonyl peak confirms the acetal is intact and has not hydrolyzed.

## Mass Spectrometry (MS)[10][11]

In Electrospray Ionization (ESI), the hydrochloride salt dissociates, and the positive mode detects the protonated free base

### MS Profile (ESI+)

- Molecular Ion:

m/z

- Theoretical Exact Mass: 145.1103 (Neutral)

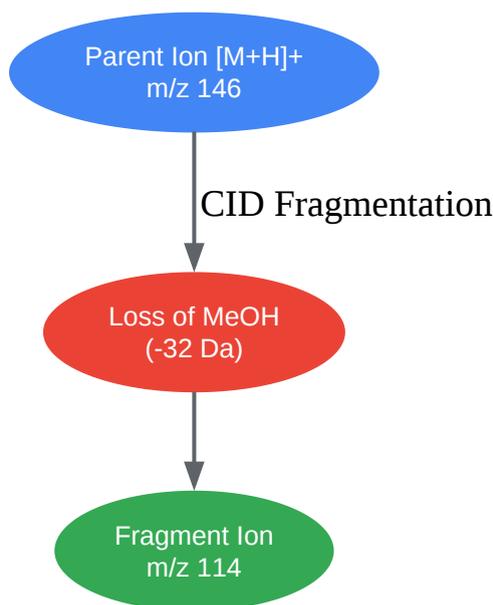
146.1176 (Protonated)

### Fragmentation Pathway

Under higher collision energies (CID), acetals are prone to losing methanol.

- Parent Ion: m/z 146 (Stable piperidine ring).
- Fragment 1: m/z 114 (Loss of Methanol, -32 Da).
- Fragment 2: m/z 83 (Ring cleavage/Loss of second methoxy group).

## Visualization: Fragmentation Logic



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Figure 2: Primary fragmentation pathway observed in ESI-MS/MS experiments.

## Quality Control & Stability Note

Senior Scientist Insight: The dimethyl acetal group is acid-labile in aqueous solution. While the solid hydrochloride salt is stable, dissolving it in wet acidic media (or allowing the DMSO solution to absorb atmospheric moisture over days) can catalyze the deprotection back to 4-piperidone.

- QC Check: Always check the  $^1\text{H}$  NMR for a triplet at  $\sim 2.4$  ppm (indicating 4-piperidone -protons) or the  $^{13}\text{C}$  NMR for a signal  $>200$  ppm. If these are present, the sample has partially hydrolyzed.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 557469, 4,4-Dimethoxypiperidine. Retrieved from [[Link](#)]
- National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Piperidine derivatives fragmentation patterns. Retrieved from [[Link](#)]

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